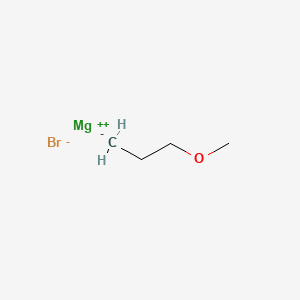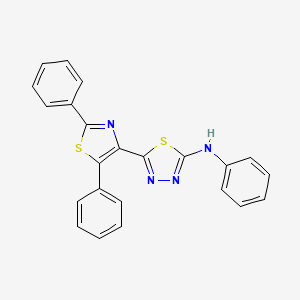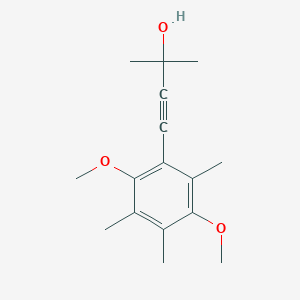
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a dimethoxybenzene ring substituted with three methyl groups and a butynol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol typically involves the alkylation of a dimethoxybenzene derivative. One common method includes the reaction of 2,5-dimethoxy-3,4,6-trimethylbenzyl chloride with a suitable alkyne under basic conditions to form the desired butynol compound . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-ene-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate: A related compound used in the preparation of redox polymers.
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid:
Uniqueness
4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol is unique due to its combination of a dimethoxybenzene ring with an alkyne and hydroxyl functional groups. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
185757-83-9 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H22O3/c1-10-11(2)15(19-7)13(8-9-16(4,5)17)12(3)14(10)18-6/h17H,1-7H3 |
InChI Key |
LPUGNKYQLMDFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C#CC(C)(C)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
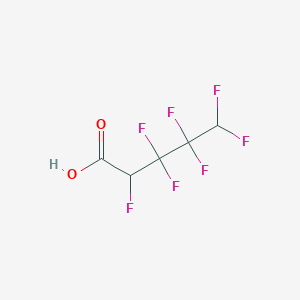
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
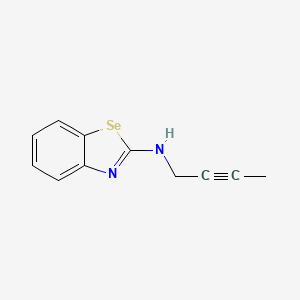
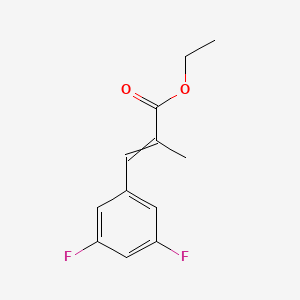
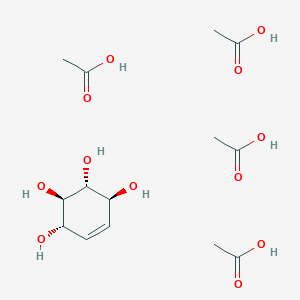
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
